Cas no 1804040-20-7 (3-Bromo-2-(3-bromopropanoyl)benzaldehyde)
3-Bromo-2-(3-bromopropanoyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(3-bromopropanoyl)benzaldehyde
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- Inchi: 1S/C10H8Br2O2/c11-5-4-9(14)10-7(6-13)2-1-3-8(10)12/h1-3,6H,4-5H2
- InChI Key: KDXKLCHKCXRBFZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C=O)=C1C(CCBr)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 218
- XLogP3: 2.5
- Topological Polar Surface Area: 34.1
3-Bromo-2-(3-bromopropanoyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013013620-250mg |
3-Bromo-2-(3-bromopropanoyl)benzaldehyde |
1804040-20-7 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
| Alichem | A013013620-500mg |
3-Bromo-2-(3-bromopropanoyl)benzaldehyde |
1804040-20-7 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
| Alichem | A013013620-1g |
3-Bromo-2-(3-bromopropanoyl)benzaldehyde |
1804040-20-7 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
3-Bromo-2-(3-bromopropanoyl)benzaldehyde Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 3-Bromo-2-(3-bromopropanoyl)benzaldehyde
3-Bromo-2-(3-bromopropanoyl)benzaldehyde (CAS No. 1804040-20-7)
3-Bromo-2-(3-bromopropanoyl)benzaldehyde is a highly specialized organic compound with the CAS registry number 1804040-20-7. This compound belongs to the class of aromatic aldehydes, characterized by its brominated substituents and a propanoyl group attached to the benzene ring. The molecule's structure consists of a benzene ring with a bromine atom at the 3-position and a propanoyl group substituted with another bromine atom at the 2-position. This unique substitution pattern makes it an interesting subject for both academic research and industrial applications.
The synthesis of 3-Bromo-2-(3-bromopropanoyl)benzaldehyde typically involves multi-step organic reactions, often utilizing bromination and acylation techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing side reactions and improving yields. For instance, researchers have employed transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are critical in constructing the propanoyl substituent.
One of the most notable applications of this compound lies in its role as an intermediate in pharmaceutical chemistry. The presence of multiple bromine atoms and an aldehyde group makes it highly reactive, allowing for further functionalization in drug design. Recent studies have explored its potential in developing anti-cancer agents, where the brominated substituents are believed to enhance bioavailability and target specificity.
In addition to pharmaceutical applications, 3-Bromo-2-(3-bromopropanoyl)benzaldehyde has shown promise in materials science. Its ability to undergo various condensation reactions has led to its use in synthesizing advanced polymers and materials with tailored electronic properties. For example, researchers have utilized this compound as a building block for constructing conjugated polymers that exhibit enhanced conductivity and stability.
The chemical stability of 3-Bromo-2-(3-bromopropanoyl)benzaldehyde is another area of active research. Studies have demonstrated that the compound exhibits moderate thermal stability but is highly reactive under certain conditions, such as in the presence of strong bases or oxidizing agents. This reactivity underscores its potential as a versatile precursor in organic synthesis.
From an environmental perspective, understanding the degradation pathways of 3-Bromo-2-(3-bromopropanoyl)benzaldehyde is crucial for assessing its ecological impact. Recent investigations have revealed that under aerobic conditions, the compound undergoes oxidative degradation, primarily targeting the aldehyde group and brominated substituents. These findings are essential for developing sustainable synthetic routes and waste management strategies.
In terms of safety considerations, handling 3-Bromo-2-(3-bromopropanoyl)benzaldehyde requires adherence to standard laboratory protocols due to its reactivity and potential health hazards. Proper ventilation, personal protective equipment (PPE), and spill control measures are recommended when working with this compound.
Looking ahead, the continued exploration of 3-Bromo-2-(3-bromopropanoyl)benzaldehyde is expected to yield further insights into its properties and applications. Ongoing research focuses on optimizing its synthesis, expanding its use in drug discovery, and investigating novel materials derived from this compound.
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